Ciladopa -

Ciladopa

Catalog Number: EVT-8755417
CAS Number:
Molecular Formula: C21H26N2O4
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ciladopa is classified under the category of non-ergot dopamine agonists. It is synthesized through various chemical methods and has been studied extensively for its effects on dopaminergic activity. The compound has been identified with the CAS number 80109-27-9 and has been explored for its potential applications in both scientific research and clinical settings .

Synthesis Analysis

Methods of Synthesis

The synthesis of Ciladopa involves several key steps:

  1. Formation of the Piperazine Ring: This is achieved by reacting ethylenediamine with dihaloalkanes under basic conditions.
  2. Attachment of the Dimethoxyphenyl Group: A nucleophilic substitution reaction introduces the dimethoxyphenyl group using a suitable halogenated precursor.
  3. Cycloheptatriene Ring Formation: This step typically involves cyclization reactions facilitated by strong acids or bases.
  4. Final Coupling: The final product is obtained by coupling the piperazine derivative with the cycloheptatriene derivative under controlled conditions .

Technical Details

The synthesis can be optimized for increased yield and purity through industrial methods such as continuous flow reactors and advanced purification techniques. These methods ensure consistent quality and scalability for research and production purposes .

Molecular Structure Analysis

Structure and Data

Ciladopa's molecular formula is C21H26N2O4C_{21}H_{26}N_{2}O_{4}, with a molecular weight of 370.4 g/mol. Its IUPAC name is 2-[4-[(2S)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl]cyclohepta-2,4,6-trien-1-one. The structural representation includes:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
  • Cycloheptatriene Moiety: A seven-membered ring that contributes to its unique reactivity.
  • Dimethoxyphenyl Group: Enhances the compound's lipophilicity and biological activity.

The InChI Key for Ciladopa is SGEKLKJQLHJVDK-LJQANCHMSA-N, facilitating its identification in chemical databases .

Chemical Reactions Analysis

Types of Reactions

Ciladopa participates in various chemical reactions, including:

  • Oxidation: Can be oxidized using reagents such as potassium permanganate or chromium trioxide, producing ketones or carboxylic acids.
  • Reduction: Reduction can occur using hydrogen gas in the presence of a palladium catalyst, yielding reduced derivatives.
  • Substitution Reactions: Involves halogenated precursors and nucleophiles under basic or acidic conditions .

Technical Details

Common reagents include potassium permanganate for oxidation and hydrogen gas with palladium for reduction. The major products formed depend on the specific reaction conditions employed .

Mechanism of Action

Ciladopa acts primarily as a dopamine agonist, binding to dopamine receptors (D1 and D2) in the central nervous system. Its mechanism includes:

  • Binding to Enzymes: Ciladopa may inhibit or activate enzymatic activities, influencing biochemical pathways related to dopamine signaling.
  • Receptor Interaction: It modulates receptor activity, affecting cellular signaling pathways involved in movement control, mood regulation, and cognition .

Data from studies indicate that Ciladopa can induce stereotyped behaviors in animal models, demonstrating its potential efficacy in enhancing dopaminergic activity .

Physical and Chemical Properties Analysis

Physical Properties

Ciladopa exhibits several notable physical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts readily with oxidizing agents and can undergo reduction under specific conditions .
Applications

Ciladopa has diverse applications across various fields:

  • Scientific Research: Utilized as a building block in synthetic chemistry for developing complex molecules.
  • Biological Studies: Investigated for its effects on dopamine receptors, providing insights into neural signaling pathways.
  • Medical Applications: Explored for potential therapeutic effects as an anti-inflammatory or analgesic agent, particularly in treating Parkinson's disease due to its dopaminergic activity .
  • Industrial Use: Potentially applicable in developing advanced materials with specific electronic or optical properties .
Introduction to Dopamine Agonists & Ciladopa’s Historical Context

Evolution of Dopaminergic Therapeutics in Neurological Disorders

The treatment of Parkinson disease has been fundamentally shaped by the understanding of dopaminergic neurotransmission. Levodopa, the metabolic precursor to dopamine, revolutionized Parkinson disease management in the 1960s by directly addressing the striatal dopamine deficiency characteristic of the disease [3] [7]. However, long-term levodopa therapy revealed significant limitations, including the development of disabling motor fluctuations (wearing-off phenomena) and levodopa-induced dyskinesias. These complications arise from the short plasma half-life of levodopa and the resulting pulsatile stimulation of striatal dopamine receptors, which promotes maladaptive synaptic plasticity [3] [7].

Dopamine agonists emerged as a critical therapeutic advancement by providing more continuous receptor stimulation. Unlike levodopa, these compounds directly activate dopamine receptors and typically exhibit longer half-lives. Early ergot-derived agonists (e.g., bromocriptine) demonstrated efficacy but carried risks of fibrotic complications. This led to the development of non-ergot agonists like pramipexole and ropinirole, which became first-line monotherapy in early Parkinson disease to delay levodopa initiation and reduce motor complication risk [3] [5] [7]. The therapeutic rationale centered on their ability to provide more physiological receptor stimulation, thereby preserving motor function while mitigating the dyskinesia associated with intermittent levodopa dosing.

Table 1: Evolution of Dopamine Agonists in Parkinson Disease Therapy

GenerationRepresentative AgentsKey AdvantagesClinical Limitations
Ergot AlkaloidsBromocriptine, PergolideLonger half-life than levodopaValvulopathy, pulmonary fibrosis
Early Non-ErgotPramipexole, RopiniroleReduced fibrotic risk; D2/D3 selectivityImpulse control disorders; somnolence
Continuous DeliveryRotigotine patch, Apomorphine infusionStable plasma concentrationsApplication site reactions (patch); infusion logistics

Ciladopa’s Emergence as a Partial Dopamine Agonist: Rationale & Early Development

Ciladopa (developmental code AY-27,110) was synthesized in the 1980s as a structurally novel dopamine agonist with a chemical backbone designed to mimic endogenous dopamine ( [1] [6]). Its molecular structure (C₂₁H₂₆N₂O₄) features a cyclohepta-2,4,6-trien-1-one moiety linked to a piperazine ring, with a 3,4-dimethoxyphenethyl hydroxy group critical for receptor interaction [1] [4]. Unlike full agonists such as apomorphine, Ciladopa was characterized as a partial dopamine agonist based on receptor binding and functional assays. This pharmacological profile implied it could act as a functional agonist in dopamine-depleted states (as in Parkinson disease) while potentially antagonizing excessive dopamine stimulation in hyperdopaminergic states, theoretically offering a dual advantage in motor symptom control and dyskinesia reduction [2] [3].

Preclinical studies demonstrated Ciladopa's efficacy in 6-hydroxydopamine (6-OHDA) lesioned rat models, where it improved motor function without inducing the hyperactivity seen with full agonists [1]. This species-specific response aligned with the partial agonist hypothesis and supported clinical translation. Early phase human trials focused on advanced Parkinson disease patients experiencing motor fluctuations despite optimal levodopa therapy. In a pivotal double-blind, randomized study (n=31), adjunctive Ciladopa (mean dose 19.5 milligrams daily) with levodopa yielded a statistically significant 32% reduction in symptom severity on the Modified Columbia University Disability Scale. Notably, 38% of patients achieved ≥50% improvement, and "on" time increased by 20% without exacerbating dyskinesias [2]. These outcomes were attributed to Ciladopa's ability to stabilize dopaminergic tone during "off" periods while avoiding the receptor overstimulation that drives dyskinesias.

Table 2: Key Findings from Ciladopa Clinical Trial in Advanced Parkinson Disease

Outcome MeasureBaselineCiladopa + LevodopaPlacebo + LevodopaStatistical Significance
Modified Columbia Disability ScoreHigh symptom burden32% reductionMinimal changep ≤ 0.05
Patients with ≥50% improvement0%38%Not reportedNot applicable
Daily "On" TimeLow duration20% increaseMinimal changep ≤ 0.05
Levodopa dose requirementStable10% reductionNo reductionNot reported

Despite promising clinical activity, Ciladopa's development was terminated during Phase 2/3 trials. Toxicology studies identified microscopic testicular tumors in rodents after chronic high-dose exposure [1] [2] [4]. While the relevance to humans remained uncertain, this finding halted further investment. Nevertheless, Ciladopa's clinical proof-of-concept influenced subsequent partial agonist development, including molecules like aplindore and eltoprazine, which were designed to retain the stabilizing effect on motor function while improving safety profiles [2] [7]. The compound remains a significant milestone in the pursuit of receptor-targeted therapies for advanced Parkinson disease, illustrating both the promise and challenges of partial dopamine agonism.

Properties

Product Name

Ciladopa

IUPAC Name

2-[4-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl]cyclohepta-2,4,6-trien-1-one

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C21H26N2O4/c1-26-20-9-8-16(14-21(20)27-2)19(25)15-22-10-12-23(13-11-22)17-6-4-3-5-7-18(17)24/h3-9,14,19,25H,10-13,15H2,1-2H3

InChI Key

SGEKLKJQLHJVDK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.